2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 167113-75-9
VCID: VC2297487
InChI: InChI=1S/C11H17NO4/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15)
SMILES: CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid

CAS No.: 167113-75-9

Cat. No.: VC2297487

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid - 167113-75-9

Specification

CAS No. 167113-75-9
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name 2,2-dimethyl-3-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H17NO4/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15)
Standard InChI Key IZQAINKPAZRROJ-UHFFFAOYSA-N
SMILES CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C
Canonical SMILES CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C

Introduction

Chemical Identity and Structure

Basic Identification Parameters

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid is a specialized organic compound with well-defined chemical identifiers. It is characterized by a cyclopropane ring backbone modified with specific functional groups that contribute to its unique chemical profile. The compound is primarily used for research purposes and has several key identifiers that distinguish it in chemical databases and catalogs.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number167113-75-9
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
IUPAC Name2,2-dimethyl-3-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid
Alternative NameCyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-morpholinylcarbonyl)-
MDL NumberMFCD12027545

The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 167113-75-9, providing a unique identifier within chemical databases and regulatory systems . Its molecular formula of C11H17NO4 indicates a structure containing carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions, contributing to a molecular weight of 227.26 g/mol .

Structural Characteristics

The molecular architecture of 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid features a cyclopropane ring as its core structural element. This three-membered ring is substituted with specific functional groups that define the compound's chemical behavior and potential applications in research settings.

The compound is essentially a derivative of cyclopropanecarboxylic acid, distinguishable by the presence of two methyl groups at the second carbon position of the cyclopropane ring, creating the 2,2-dimethyl configuration. The third carbon of the cyclopropane ring is bonded to a morpholin-4-ylcarbonyl group, which is a key structural feature that influences the compound's chemical reactivity and potential biological interactions.

The morpholine component of the structure is particularly significant as it contributes a heterocyclic element to the molecule. Morpholine is a six-membered ring containing both oxygen and nitrogen atoms, which can participate in hydrogen bonding and other molecular interactions that may be relevant to biological activity.

Physical and Chemical Properties

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid possesses distinct physical and chemical properties that determine its behavior in various experimental conditions and potential applications. Although some of these properties are predicted rather than experimentally determined, they provide valuable insights into the compound's characteristics.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateSolidInferred
Boiling Point425.0±45.0 °CPredicted
Density1.264±0.06 g/cm³Predicted
SolubilityLimited data available-
StabilityStable under recommended temperatures and pressures

The compound has a predicted boiling point of approximately 425.0±45.0 °C, indicating a high thermal stability typical of many organic compounds containing cyclopropane rings and amide functionalities . Its predicted density of 1.264±0.06 g/cm³ suggests a relatively dense molecular packing in its solid form .

SupplierProduct NumberQuantityPrice (USD)
TRCD49631810 mg$60
Matrix Scientific039040500 mg$111
AK Scientific5356AD500 mg$199
American Custom Chemicals CorporationCHM0088936500 mg$785.40
CrysdotCD112407755 g$594

These pricing data, while somewhat dated (December 2021), provide an indication of the relative cost and typical quantities in which the compound is available . More current pricing and availability would need to be confirmed directly with suppliers. The significant price variations between suppliers for similar quantities suggest potential differences in purity, quality control standards, or supply chain factors.

The compound is also listed in the catalogs of major scientific supply distributors such as Avantor/VWR , indicating its integration into mainstream research supply channels despite its specialized nature.

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